molecular formula C11H11F3O3 B14039002 Methyl 3-ethoxy-5-(trifluoromethyl)benzoate

Methyl 3-ethoxy-5-(trifluoromethyl)benzoate

Cat. No.: B14039002
M. Wt: 248.20 g/mol
InChI Key: WMSBLQHSZZYFKB-UHFFFAOYSA-N
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Description

Methyl 3-ethoxy-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H11F3O3 It is a derivative of benzoic acid, characterized by the presence of an ethoxy group and a trifluoromethyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethoxy-5-(trifluoromethyl)benzoate typically involves the esterification of 3-ethoxy-5-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethoxy-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: 3-ethoxy-5-(trifluoromethyl)benzoic acid.

    Reduction: 3-ethoxy-5-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-ethoxy-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-ethoxy-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-trifluoromethylbenzoate
  • Methyl 3-ethoxybenzoate
  • Methyl 5-(trifluoromethyl)benzoate

Uniqueness

Methyl 3-ethoxy-5-(trifluoromethyl)benzoate is unique due to the presence of both an ethoxy group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it valuable for various applications.

Properties

Molecular Formula

C11H11F3O3

Molecular Weight

248.20 g/mol

IUPAC Name

methyl 3-ethoxy-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C11H11F3O3/c1-3-17-9-5-7(10(15)16-2)4-8(6-9)11(12,13)14/h4-6H,3H2,1-2H3

InChI Key

WMSBLQHSZZYFKB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C(F)(F)F)C(=O)OC

Origin of Product

United States

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